![molecular formula C25H29Cl3O5 B1205204 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Structural Analysis
The crystal structure of a similar compound, derived from α-lapachone and characterized by X-ray diffraction, NMR, FTIR, and MS, reveals insights into its stereochemistry and molecular interactions, particularly hydrogen bonding. This structural knowledge is vital for understanding the compound's chemical behavior and potential applications (da Silva et al., 2011).
Synthetic Methodologies
A study outlines an efficient synthesis method for 4H-benzo[g]chromene-5,10-dione derivatives, using a multicomponent reaction under solvent-free conditions. This method emphasizes environmental friendliness and simplicity, which can be crucial for large-scale synthesis and potential industrial applications (Yao et al., 2009).
Anticancer Potential
Research on pyrano[2,3-f]chromene-4,8-dione derivatives, which share a structural resemblance, indicates significant anticancer activities against various human cancer cell lines. This discovery points towards the potential of similar compounds, like the one , in developing new anticancer agents (Hongshuang et al., 2017).
Photochromic Materials and Natural Products
The synthesis of chromene derivatives can lead to compounds used in photochromic materials and biologically active natural products. A study on chromene chromium carbene complexes shows the potential of these compounds in synthesizing naphthopyran and naphthopyrandione units, which are significant in these fields (Rawat et al., 2006).
Novel Synthetic Routes
Another research demonstrates the synthesis of highly functionalized chromene derivatives through an isocyanide-based reaction. Such innovative synthetic routes expand the possibilities for creating diverse and complex chromene-based structures, which could have various applications in medicinal chemistry and material science (Shaabani et al., 2009).
Propiedades
Nombre del producto |
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
|---|---|
Fórmula molecular |
C25H29Cl3O5 |
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H29Cl3O5/c1-12-6-7-17(26)22(2,3)15(12)10-25-20(31)14-8-13(29)9-16(30)19(14)21(32)24(25,28)11-18(27)23(4,5)33-25/h8-9,15,17-18,29-30H,1,6-7,10-11H2,2-5H3 |
Clave InChI |
XBOGIWAZQGMLND-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Cl)C |
SMILES canónico |
CC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Cl)C |
Sinónimos |
napyradiomycin B1 NPD-B1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)


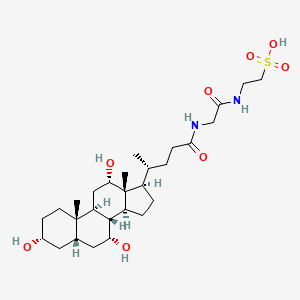
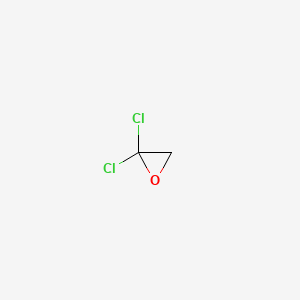
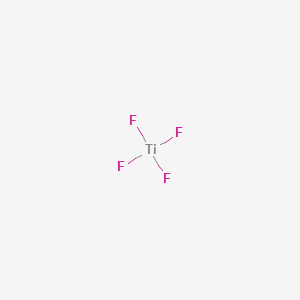
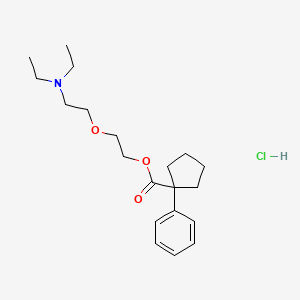
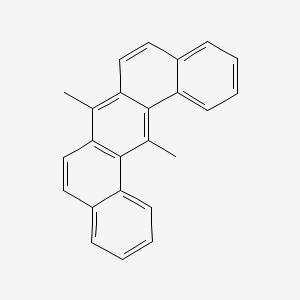
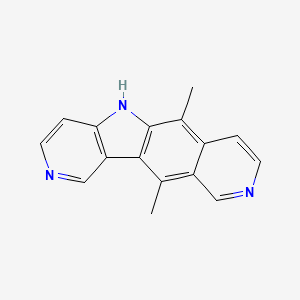
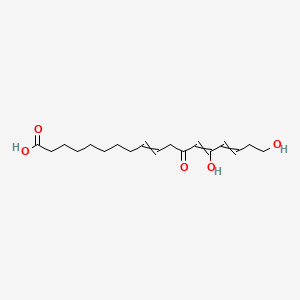
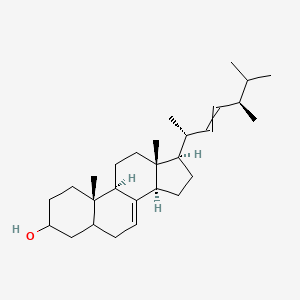
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)

![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)